(3-Amino-5-fluorophenyl)acetonitrile
Overview
Description
(3-Amino-5-fluorophenyl)acetonitrile: is an organic compound with the molecular formula C8H7FN2 It is a derivative of acetonitrile, where the acetonitrile group is attached to a phenyl ring substituted with an amino group at the 3-position and a fluorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitrile Synthesis: One common method for preparing (3-Amino-5-fluorophenyl)acetonitrile involves the reaction of 3-amino-5-fluorobenzaldehyde with a cyanide source, such as sodium cyanide or potassium cyanide, under basic conditions. The reaction typically proceeds via a nucleophilic addition of the cyanide ion to the aldehyde group, followed by dehydration to form the nitrile.
Amination: Another approach involves the amination of 3-fluorobenzonitrile using an appropriate amine source, such as ammonia or an amine derivative, under catalytic conditions. This method may require the use of a transition metal catalyst, such as palladium or nickel, to facilitate the amination reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of reagents, solvents, and reaction conditions would be tailored to ensure scalability and compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Amino-5-fluorophenyl)acetonitrile can undergo oxidation reactions, where the amino group may be oxidized to form nitro or nitroso derivatives under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles like sodium hydroxide, sodium methoxide, or amines under basic or neutral conditions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Substituted phenylacetonitriles with various nucleophiles replacing the fluorine atom.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: (3-Amino-5-fluorophenyl)acetonitrile serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a building block for designing biological probes to study enzyme activities or receptor-ligand interactions.
Medicine:
Drug Development: It may be explored for its potential as a precursor in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (3-Amino-5-fluorophenyl)acetonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The amino and nitrile groups can form hydrogen bonds or coordinate with metal ions, while the fluorine atom can participate in halogen bonding or influence the electronic properties of the molecule.
Comparison with Similar Compounds
(3-Amino-4-fluorophenyl)acetonitrile: Similar structure but with the fluorine atom at the 4-position.
(3-Amino-5-chlorophenyl)acetonitrile: Similar structure but with a chlorine atom instead of fluorine.
(3-Amino-5-methylphenyl)acetonitrile: Similar structure but with a methyl group instead of fluorine.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom at the 5-position imparts unique electronic properties to (3-Amino-5-fluorophenyl)acetonitrile, influencing its reactivity and interactions with biological targets.
Amino Group: The amino group at the 3-position provides a site for further functionalization and enhances the compound’s ability to form hydrogen bonds.
Properties
IUPAC Name |
2-(3-amino-5-fluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-7-3-6(1-2-10)4-8(11)5-7/h3-5H,1,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBRLOMWKQCBCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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